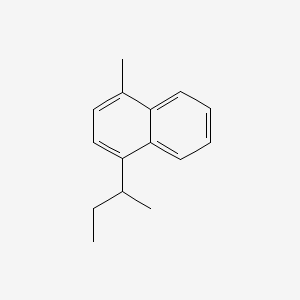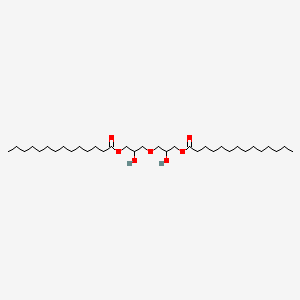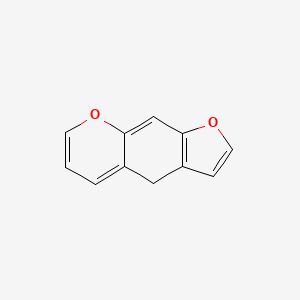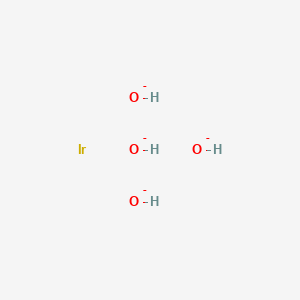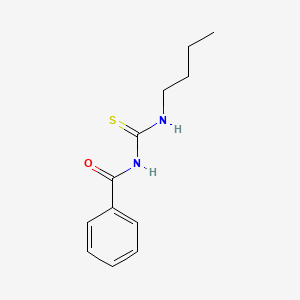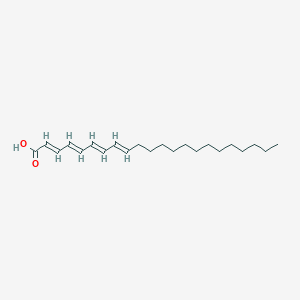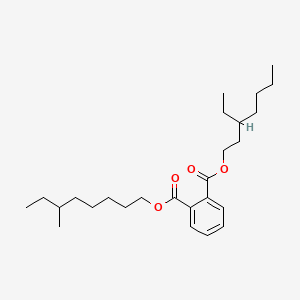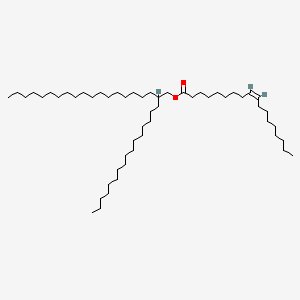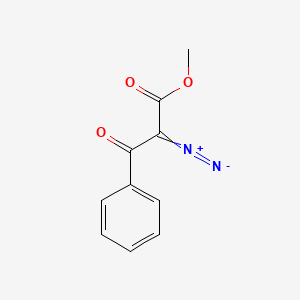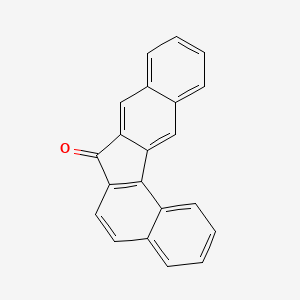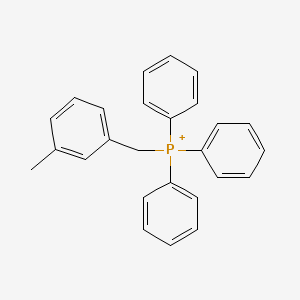
Magnesium di(hexanolate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium di(hexanolate) is an organometallic compound with the chemical formula C₁₂H₂₆MgO₂ It is a magnesium alkoxide, where magnesium is bonded to two hexanolate groups
准备方法
Synthetic Routes and Reaction Conditions
Magnesium di(hexanolate) can be synthesized through the reaction of magnesium with hexanol in the presence of a catalyst. The reaction typically involves the following steps:
Preparation of Magnesium Alkoxide: Magnesium metal is reacted with hexanol under an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the alkoxide.
Purification: The crude product is purified by distillation or recrystallization to obtain pure magnesium di(hexanolate).
Industrial Production Methods
Industrial production of magnesium di(hexanolate) follows similar principles but on a larger scale. The process involves:
Bulk Reaction: Large quantities of magnesium and hexanol are reacted in a reactor vessel. The reaction conditions are optimized for maximum yield and purity.
Separation and Purification: The product is separated from the reaction mixture and purified using industrial-scale distillation or crystallization techniques.
化学反应分析
Types of Reactions
Magnesium di(hexanolate) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and hexanoic acid.
Substitution: The hexanolate groups can be substituted with other alkoxide groups through alcoholysis.
Hydrolysis: It reacts with water to form magnesium hydroxide and hexanol.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Alcohols with different alkyl groups under reflux conditions.
Hydrolysis: Water or aqueous solutions at room temperature.
Major Products
Oxidation: Magnesium oxide and hexanoic acid.
Substitution: Magnesium alkoxides with different alkyl groups.
Hydrolysis: Magnesium hydroxide and hexanol.
科学研究应用
Magnesium di(hexanolate) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and transesterification.
Materials Science: It is used in the synthesis of magnesium-based materials with unique properties.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
作用机制
The mechanism of action of magnesium di(hexanolate) involves the coordination of magnesium with the hexanolate groups. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Magnesium di(ethanolate): Similar in structure but with shorter alkyl chains.
Magnesium di(propanolate): Similar in structure but with different alkyl chains.
Magnesium di(butanolate): Similar in structure but with different alkyl chains.
Uniqueness
Magnesium di(hexanolate) is unique due to its longer alkyl chains, which can influence its reactivity and solubility. This makes it suitable for specific applications where other magnesium alkoxides may not be effective.
属性
CAS 编号 |
21643-32-3 |
|---|---|
分子式 |
C12H26MgO2 |
分子量 |
226.64 g/mol |
IUPAC 名称 |
magnesium;hexan-1-olate |
InChI |
InChI=1S/2C6H13O.Mg/c2*1-2-3-4-5-6-7;/h2*2-6H2,1H3;/q2*-1;+2 |
InChI 键 |
GOMJHGKTFLDIRI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC[O-].CCCCCC[O-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


